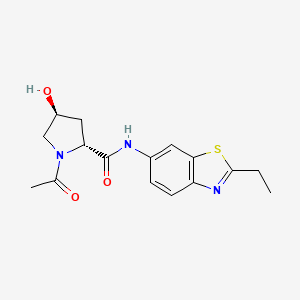![molecular formula C17H19N3O3 B7338767 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7338767.png)
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of agricultural research due to its potential use as a herbicide. HPPD inhibitors are a class of herbicides that have been shown to be effective against a wide range of weeds, making them an attractive alternative to traditional herbicides.
作用機序
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors work by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound). This enzyme is involved in the biosynthesis of plastoquinone, which is a key component of the electron transport chain in chloroplasts. By inhibiting the activity of this compound, this compound inhibitors disrupt the electron transport chain, leading to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their mode of action as herbicides. These compounds have been shown to cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In addition to their effects on plants, this compound inhibitors have also been shown to have some toxic effects on animals, including hepatotoxicity and nephrotoxicity.
実験室実験の利点と制限
One of the main advantages of using 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors in lab experiments is their specificity for the this compound enzyme. This allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using this compound inhibitors in lab experiments is their potential toxicity to animals, which can make it difficult to study their effects in vivo.
将来の方向性
There are several future directions for research on 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors. One area of interest is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of this compound inhibitors, particularly in the treatment of cancer and Alzheimer's disease. Finally, there is also a need for further research on the biochemical and physiological effects of this compound inhibitors, particularly with respect to their potential toxicity to animals.
合成法
The synthesis of 6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors involves the reaction of a piperidine derivative with a pyridazinone derivative. The reaction is typically carried out using a combination of reagents and solvents, such as triethylamine and dichloromethane. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one inhibitors have been extensively studied for their potential use as herbicides in agriculture. These compounds have been shown to be effective against a wide range of weeds, including those that are resistant to traditional herbicides. In addition to their use as herbicides, this compound inhibitors have also been investigated for their potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
6-[(2R,5R)-5-hydroxy-2-methylpiperidine-1-carbonyl]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-7-8-14(21)11-19(12)17(23)15-9-10-16(22)20(18-15)13-5-3-2-4-6-13/h2-6,9-10,12,14,21H,7-8,11H2,1H3/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYIOXZSMSQVQS-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-[(2R)-oxolan-2-yl]methanone](/img/structure/B7338684.png)
![(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]morpholine-2-carboxamide](/img/structure/B7338685.png)
![[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7338692.png)
![(3S)-N-methyl-2-[2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338696.png)
![N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7338702.png)
![(3S)-2-[3-(2,4-difluorophenyl)propanoyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338706.png)
![cyclopropyl-[(2S)-2-[4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl]pyrrolidin-1-yl]methanone](/img/structure/B7338714.png)
![(3aR,7aS)-5-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-1-methyl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7338721.png)
![[(2S,4S)-1-(5-fluoro-1-benzofuran-3-carbonyl)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7338729.png)
![1-[(3aR,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7338736.png)
![6-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-2-(2-methoxyethyl)pyridazin-3-one](/img/structure/B7338754.png)

![1-[(3-fluorophenyl)methyl]-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]triazole-4-carboxamide](/img/structure/B7338765.png)
![N-[(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutyl]-4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide](/img/structure/B7338772.png)
